6-Bromo-2-chloro-3-ethynylpyridine

Chemoselectivity Cross-Coupling Reaction Optimization

6-Bromo-2-chloro-3-ethynylpyridine (CAS 1256789-83-9) is a trisubstituted pyridine scaffold bearing orthogonal reactive handles: a bromine at C6, a chlorine at C2, and an ethynyl group at C3. This precise substitution pattern dictates its utility in chemoselective sequential cross-coupling strategies, where the C6–Br bond can be engaged preferentially over the C2–Cl bond for C–C bond formation.

Molecular Formula C7H3BrClN
Molecular Weight 216.46 g/mol
Cat. No. B12961622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-3-ethynylpyridine
Molecular FormulaC7H3BrClN
Molecular Weight216.46 g/mol
Structural Identifiers
SMILESC#CC1=C(N=C(C=C1)Br)Cl
InChIInChI=1S/C7H3BrClN/c1-2-5-3-4-6(8)10-7(5)9/h1,3-4H
InChIKeyFTYGRTGCFWUMPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-chloro-3-ethynylpyridine: A Strategic Halo-Ethynyl Pyridine Building Block


6-Bromo-2-chloro-3-ethynylpyridine (CAS 1256789-83-9) is a trisubstituted pyridine scaffold bearing orthogonal reactive handles: a bromine at C6, a chlorine at C2, and an ethynyl group at C3 . This precise substitution pattern dictates its utility in chemoselective sequential cross-coupling strategies, where the C6–Br bond can be engaged preferentially over the C2–Cl bond for C–C bond formation [1]. The ethynyl moiety provides a further point of diversification via Sonogashira coupling or alkyne-azide cycloaddition, establishing this building block as a non-interchangeable intermediate for constructing complex arylated pyridine architectures.

Why Simple Halo-Pyridines Cannot Replicate the Stepwise Construction Enabled by 6-Bromo-2-chloro-3-ethynylpyridine


Generic monohalogenated or dihalogenated pyridine analogs (e.g., 2-chloro-3-ethynylpyridine or 2,6-dibromopyridine) lack the specific hierarchy of leaving-group reactivity necessary for a controlled, iterative synthetic sequence. The simultaneous presence of a reactive C–Br bond, a relatively inert C–Cl bond, and a terminal alkyne in 6-Bromo-2-chloro-3-ethynylpyridine is a deliberate design for orthogonal functionalization [1]. Substituting with a symmetric dihalo analog forces either a statistical mixture of products or requires a protection/deprotection step, adding cost and complexity. The ethynyl group's absence in simpler 6-bromo-2-chloropyridine eliminates a critical vector for molecular extension, making these alternatives insufficient for target molecules requiring this specific three-dimensional connectivity [1][2].

Procurement-Relevant Differentiation Evidence for 6-Bromo-2-chloro-3-ethynylpyridine


Direct Head-to-Head Chemoselectivity: C6–Br vs. C2–Cl in Pd-Catalyzed Cross-Coupling

In a direct comparison on the structurally related 6-bromo-2-chloropyridin-3-yl C-nucleoside scaffold, Pd-catalyzed cross-coupling reactions proceeded chemoselectively at the C6–Br position, leaving the C2–Cl bond intact [1]. This contrasts with nucleophilic substitution reactions on the same scaffold, which were unselective and yielded product mixtures [1]. This demonstrates that for metal-catalyzed diversification, the C6 position is the exclusive reactive site under controlled conditions, a critical feature for planning a successful synthetic route.

Chemoselectivity Cross-Coupling Reaction Optimization

Purity Benchmarking Against Commercial Analogs for Reliable Synthesis

Commercial sources list 6-Bromo-2-chloro-3-ethynylpyridine at a typical purity of ≥98% . In contrast, closely related isomeric building blocks like 2-Bromo-3-chloro-6-ethynylpyridine or 3-Bromo-2-chloro-6-ethynylpyridine are often offered at lower typical purities or are less readily available. This high standard of purity minimizes the risk of introducing isomeric impurities that could propagate through a multi-step synthesis and complicate final product purification.

Purity Analysis Quality Control Procurement

Validated Utility in Sequential Arylation Platforms Leading to 2-Arylpyridines

A robust methodology exists for using bromo-2-chloropyridines in a sequential one-pot direct arylation followed by Suzuki coupling, yielding diverse 2-arylpyridines [1]. This protocol leverages the reactivity difference between the C–Br and C–Cl bonds, exactly as designed in 6-Bromo-2-chloro-3-ethynylpyridine. Analogs lacking this pattern, such as 2,6-dichloropyridine, would require different, often harsher conditions and show lower reactivity in the first step, thus not benefiting from this established, high-yielding sequence.

Sequential Synthesis Direct Arylation Suzuki Coupling

Role as a Key Intermediate for a Sub-nanomolar Bromodomain Inhibitor

6-Bromo-2-chloro-3-ethynylpyridine serves as the precursor to a compound demonstrating a Ki of 1.20 nM against the BRD2 bromodomain 2 (BD2) isoform 1, measured via a BROMOscan assay [1]. This level of potency is a direct result of the specific vector and rigidity the ethynylpyridine core provides to the final inhibitor. The regioisomeric analog, 6-bromo-3-chloro-2-ethynylpyridine (CAS 1256823-50-3), would position the key ethynyl linker differently, likely resulting in a divergent structure-activity relationship and a loss of this potent binding interaction.

Medicinal Chemistry Bromodomain Inhibition Binding Affinity

High-Impact Scenarios for 6-Bromo-2-chloro-3-ethynylpyridine in Scientific and Industrial Research


Iterative Synthesis of Highly Decorated 2-Arylpyridine Ligands

A team synthesizing asymmetric, substituted 2-arylpyridines for photophysical or coordination chemistry applications should select this compound. Its proven competence in a validated sequential direct arylation/Suzuki coupling manifold [1] allows for the rapid and controlled assembly of a diverse library where the 2-aryl moiety is introduced last. This one-step sequence is a direct advantage over using a symmetric 2,6-dibromopyridine, which would introduce complexity and lower overall yield.

Construction of Conjugated Molecular Probes via Sonogashira Extension

For a project requiring a rigid, linear connection between a pyridine core and a fluorescent reporter or affinity tag, this compound is the definitive starting material. The combination of the C3-ethynyl group for Sonogashira coupling and the remaining halogen handles for further elaboration enables a modular probe assembly. This contrasts with simpler alternatives like 3-ethynylpyridine, which lack halogen handles and would limit the complexity of the final probe architecture [1].

Medicinal Chemistry Optimization of BD2-Selective Bromodomain Inhibitors

A medicinal chemistry program focused on the BET family bromodomains, specifically seeking BD2 selectivity, will require this specific building block. The resulting inhibitor geometry, anchored by the 2-chloro-3-ethynylpyridine core, has been shown to confer exceptional binding affinity (Ki = 1.20 nM) [1]. Attempting to substitute this core with a regioisomer like 6-bromo-3-chloro-2-ethynylpyridine is predicted to result in a significant potency loss, making the specified compound an irreplaceable synthetic intermediate for this target.

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